molecular formula C19H12Cl4N6O2 B10905166 N'~4~,N'~5~-bis[(E)-(2,4-dichlorophenyl)methylidene]-1H-imidazole-4,5-dicarbohydrazide

N'~4~,N'~5~-bis[(E)-(2,4-dichlorophenyl)methylidene]-1H-imidazole-4,5-dicarbohydrazide

Cat. No.: B10905166
M. Wt: 498.1 g/mol
InChI Key: GTCXSQJGFGJGCY-BEHPWJQGSA-N
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Description

N’~4~,N’~5~-BIS[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-1H-IMIDAZOLE-4,5-DICARBOHYDRAZIDE is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of two dichlorophenyl groups and an imidazole ring, which are linked through hydrazide bridges. The compound’s unique structure imparts it with significant chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~4~,N’~5~-BIS[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-1H-IMIDAZOLE-4,5-DICARBOHYDRAZIDE typically involves the condensation of 2,4-dichlorobenzaldehyde with 1H-imidazole-4,5-dicarbohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors equipped with reflux condensers and temperature control systems.

Chemical Reactions Analysis

Types of Reactions

N’~4~,N’~5~-BIS[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-1H-IMIDAZOLE-4,5-DICARBOHYDRAZIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The dichlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of imidazole oxides.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

N’~4~,N’~5~-BIS[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-1H-IMIDAZOLE-4,5-DICARBOHYDRAZIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial or anticancer agent.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N’~4~,N’~5~-BIS[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-1H-IMIDAZOLE-4,5-DICARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Another compound with similar structural features, used extensively in catalysis.

    Indole derivatives: Compounds with similar biological activities, such as antiviral and anticancer properties.

Uniqueness

N’~4~,N’~5~-BIS[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-1H-IMIDAZOLE-4,5-DICARBOHYDRAZIDE is unique due to its specific combination of dichlorophenyl groups and imidazole ring, which imparts it with distinct chemical and biological properties

Properties

Molecular Formula

C19H12Cl4N6O2

Molecular Weight

498.1 g/mol

IUPAC Name

4-N,5-N-bis[(E)-(2,4-dichlorophenyl)methylideneamino]-1H-imidazole-4,5-dicarboxamide

InChI

InChI=1S/C19H12Cl4N6O2/c20-12-3-1-10(14(22)5-12)7-26-28-18(30)16-17(25-9-24-16)19(31)29-27-8-11-2-4-13(21)6-15(11)23/h1-9H,(H,24,25)(H,28,30)(H,29,31)/b26-7+,27-8+

InChI Key

GTCXSQJGFGJGCY-BEHPWJQGSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=N/NC(=O)C2=C(N=CN2)C(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=NNC(=O)C2=C(N=CN2)C(=O)NN=CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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